NeuAc(a2-6)Gal(b1-4)Glc

Description

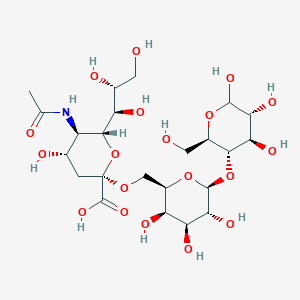

NeuAc(α2-6)Gal(β1-4)Glc is a trisaccharide composed of N-acetylneuraminic acid (NeuAc) α2-6-linked to galactose (Gal), which is β1-4-linked to glucose (Glc). This structure is a sialylated derivative of lactose (Galβ1-4Glc), where the addition of NeuAc introduces a negatively charged terminal residue. While less extensively studied than its GlcNAc-containing counterpart, NeuAc(α2-6)Gal(β1-4)GlcNAc, this trisaccharide is implicated in mucosal immunity and may serve as a receptor or binding epitope in specific biological contexts, such as human milk oligosaccharides ().

Properties

Molecular Formula |

C23H39NO19 |

|---|---|

Molecular Weight |

633.6 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+/m0/s1 |

InChI Key |

TYALNJQZQRNQNQ-PVURBZDVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NeuAc(a2-6)Gal(b1-4)Glc typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of sugar moieties to form glycosidic bonds. For instance, sialyltransferases can be used to attach N-acetylneuraminic acid to galactose, followed by the addition of glucose using galactosyltransferases .

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the necessary enzymes for the synthesis of this trisaccharide. The fermentation process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NeuAc(a2-6)Gal(b1-4)Glc can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the sugar moieties can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogenating reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

NeuAc(a2-6)Gal(b1-4)Glc has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.

Biology: It plays a role in cell-cell interactions, signaling, and pathogen recognition. It is also used to study the structure and function of glycoproteins and glycolipids.

Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit the binding of the virus to host cells.

Industry: It is used in the production of biopharmaceuticals and as a component in various diagnostic assays

Mechanism of Action

NeuAc(a2-6)Gal(b1-4)Glc exerts its effects by binding to specific receptors on the surface of cells. For example, it can bind to selectins, which are adhesion molecules involved in cell-cell interactions and signaling. This binding can mediate cell adhesion and communication. In the case of influenza, this compound can inhibit the binding of the virus to host cells by blocking the interaction between the viral hemagglutinin and the sialic acid receptor .

Comparison with Similar Compounds

NeuAc(α2-6)Gal(β1-4)GlcNAc

- Structure : NeuAc(α2-6)-Gal(β1-4)-GlcNAc.

- Key Difference : Terminal GlcNAc (N-acetylglucosamine) replaces Glc.

- Biological Role :

- Research Findings :

NeuAc(α2-3)Gal(β1-4)Glc

- Structure : NeuAc(α2-3)-Gal(β1-4)-Glc.

- Key Difference : α2-3 sialylation instead of α2-5.

- Biological Role :

- Research Findings: Hemagglutinin mutants with a single amino acid substitution (e.g., Leu226→Gln) shift specificity from α2-3 to α2-6 linkages, altering viral tropism ().

Lactose (Gal(β1-4)Glc)

Complex Glycolipids (SGG and DSGG)

- Structures :

- SGG : NeuAc(α2-3)Gal(β1-3)GalNAc(β1-3)Gal(α1-4)Gal(β1-4)Glc.

- DSGG : NeuAc(α2-3)Gal(β1-3)[NeuAc(α2-6)]GalNAc(β1-3)Gal(α1-4)Gal(β1-4)Glc.

- Key Difference : Additional NeuAc(α2-6) in DSGG.

- Biological Role :

Comparative Data Table

| Compound | Structure | Linkage | Biological Context | Pathogen Interaction | Tissue Localization |

|---|---|---|---|---|---|

| NeuAc(α2-6)Gal(β1-4)Glc | NeuAc-α2-6-Gal-β1-4-Glc | α2-6, β1-4 | Milk oligosaccharides, mucosal surfaces | Not well-documented | Human milk (hypothesized) |

| NeuAc(α2-6)Gal(β1-4)GlcNAc | NeuAc-α2-6-Gal-β1-4-GlcNAc | α2-6, β1-4 | N-glycans, respiratory tissues | Influenza A, Toxoplasma gondii | Porcine trachea/lungs |

| NeuAc(α2-3)Gal(β1-4)Glc | NeuAc-α2-3-Gal-β1-4-Glc | α2-3, β1-4 | Avian receptors, gastrointestinal | Avian influenza viruses | Avian/human intestinal |

| Lactose | Gal-β1-4-Glc | β1-4 | Energy source, precursor | None | Ubiquitous in milk |

| DSGG | Double sialylation | α2-3 + α2-6 | Urinary tract glycolipids | Uropathogenic E. coli | Human kidney |

Key Research Insights

Linkage Specificity Dictates Pathogen Tropism: α2-6-linked sialosides (e.g., NeuAc(α2-6)Gal(β1-4)GlcNAc) are critical for human-adapted influenza viruses, while α2-3 linkages favor avian variants (). A single amino acid substitution in hemagglutinin (Leu226→Gln) switches binding from α2-3 to α2-6 sialosides, highlighting evolutionary adaptability ().

Tissue-Specific Expression: NeuAc(α2-6)Gal(β1-4)GlcNAc is enriched in porcine respiratory tissues, suggesting a role in mucosal defense ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.